ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C28H28N2O8S and its molecular weight is 552.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. The structure features multiple functional groups that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C26H24N2O6S |
Molecular Weight | 492.5 g/mol |
IUPAC Name | This compound |
InChI Key | MQFSKYXSXUEZFP-KGENOOAVSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .
- Receptor Modulation : The compound may bind to cellular receptors, influencing signaling pathways that regulate cellular responses to inflammation and pain .
- DNA/RNA Interaction : There is potential for intercalation or binding to nucleic acids, which could affect gene expression and cellular proliferation.
Anti-inflammatory Activity
Several studies have evaluated the anti-inflammatory properties of similar thiazolopyrimidine compounds. For instance:
- A derivative exhibited significant COX-II inhibitory activity with an IC50 value of 0.011 µM, demonstrating a potent anti-inflammatory effect compared to standard drugs like Rofecoxib .
- In vivo studies indicated that compounds with similar structures reduced inflammation in models of arthritis and other inflammatory conditions.
Anticancer Potential
Research has suggested that thiazolopyrimidine derivatives may possess anticancer properties:
- Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
-
Case Study on COX Inhibition :
- A study focused on the synthesis and evaluation of thiazolopyrimidine derivatives found that specific modifications enhanced COX-II selectivity while minimizing ulcerogenic effects. The findings suggest that structural variations significantly impact biological activity.
-
Anticancer Activity Assessment :
- Research involving the evaluation of thiazolopyrimidine analogs against breast cancer cell lines indicated that certain derivatives induced apoptosis and inhibited cell proliferation effectively.
Properties
Molecular Formula |
C28H28N2O8S |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H28N2O8S/c1-7-37-27(33)24-15(2)29-28-30(25(24)18-9-11-20(38-16(3)31)22(14-18)36-6)26(32)23(39-28)13-17-8-10-19(34-4)21(12-17)35-5/h8-14,25H,7H2,1-6H3/b23-13+ |
InChI Key |
ISMMOHIBASRDLH-YDZHTSKRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C |
Origin of Product |
United States |
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